Cas no 2227869-04-5 ((1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- EN300-1958022
- 2227869-04-5
-
- Inchi: 1S/C8H5ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1
- InChI Key: QGFZMTIVPKSGLU-ZETCQYMHSA-N
- SMILES: ClC1C=CC(=CC=1F)[C@@H](C(F)(F)F)O
Computed Properties
- Exact Mass: 227.9965051g/mol
- Monoisotopic Mass: 227.9965051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958022-0.05g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1958022-0.5g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1958022-0.25g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1958022-1.0g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1958022-5g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1958022-2.5g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1958022-10.0g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1958022-1g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1958022-10g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1958022-5.0g |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol |
2227869-04-5 | 5g |
$3894.0 | 2023-06-01 |
(1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Comprehensive Overview of (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227869-04-5): Properties, Applications, and Industry Trends
The compound (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227869-04-5) is a fluorinated chiral alcohol with significant relevance in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroethyl group and chloro-fluorophenyl moiety, make it a valuable intermediate for synthesizing bioactive molecules. This article explores its chemical properties, synthetic applications, and emerging trends in the context of green chemistry and AI-driven drug discovery—two hot topics frequently searched by researchers and industry professionals.
Chemically, (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol belongs to the family of fluorinated aromatic alcohols, characterized by high stability and lipophilicity due to its CF3 group. The presence of both chloro and fluoro substituents on the phenyl ring enhances its electronic properties, making it a versatile building block for asymmetric synthesis. Recent publications highlight its role in constructing chiral ligands and catalysts, aligning with the growing demand for enantioselective methodologies in APIs (Active Pharmaceutical Ingredients).
From an application standpoint, this compound is pivotal in developing small-molecule inhibitors targeting enzymes like kinases or proteases—a trending area in cancer therapeutics and neurodegenerative disease research. Its CAS No. 2227869-04-5 is often queried alongside terms such as "fluorinated drug intermediates" and "chiral resolution techniques," reflecting user interest in precision medicine. Notably, its compatibility with continuous flow chemistry—a sustainable alternative to batch processing—has been explored to reduce waste, resonating with ESG (Environmental, Social, and Governance) goals in chemical manufacturing.
Innovations in computational chemistry have further amplified the utility of (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol. Molecular docking studies leverage its rigid structure to design high-affinity ligands, a frequently searched topic in AI-aided drug design forums. Additionally, its metabolic stability and bioavailability profiles are critical for prodrug development, another trending keyword in pharmaceutical SEO.
Regulatory and safety aspects of CAS No. 2227869-04-5 adhere to global standards like REACH and ICH guidelines, ensuring its safe handling in industrial settings. Analytical methods such as HPLC and chiral SFC (Supercritical Fluid Chromatography) are commonly employed for purity assessment, addressing frequent user queries about quality control protocols. The compound’s stability under photolytic and thermal conditions is also documented, a key consideration for formulation scientists.
In conclusion, (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its alignment with sustainability trends, computational advancements, and therapeutic innovation ensures continued relevance in scientific discourse. Researchers searching for "fluorinated chiral building blocks" or "CAS 2227869-04-5 applications" will find this compound a compelling subject for further exploration.
2227869-04-5 ((1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol) Related Products
- 2228296-09-9(2,2-difluoro-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine)
- 96315-06-9(1,1'-1,2-Ethanediylbis(oxy)bis5-methyl-2-nitro-benzene)
- 2039-85-2(3-Chlorostyrene)
- 2228708-16-3(5-1-(aminomethyl)-4-hydroxycyclohexyl-2-methylphenol)
- 39891-09-3(2-(6-chloropyridin-3-yl)acetonitrile)
- 314769-46-5(3-(4-bromophenyl)sulfanylpentane-2,4-dione)
- 1804086-43-8(2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole)
- 1218116-71-2(2-[(3-Bromophenyl)sulfonylamino]butanoic acid)
- 1443379-85-8(2-[4-(3-fluorooxetan-3-yl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2171808-29-8(N-(2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)cyclopropanamine)



